3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide
Description
3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes a fluorine atom, a hydroxy group, a methylsulfanyl group, and a methoxy group attached to a benzamide core
Properties
Molecular Formula |
C13H18FNO3S |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H18FNO3S/c1-18-12-4-3-9(7-11(12)14)13(17)15-8-10(16)5-6-19-2/h3-4,7,10,16H,5-6,8H2,1-2H3,(H,15,17) |
InChI Key |
LKVZZVGKADSIJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(CCSC)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzamide core can produce an amine derivative.
Scientific Research Applications
3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain proteins, while the hydroxy and methylsulfanyl groups can modulate its reactivity and stability. The methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-hydroxyproline: Similar in having a fluorine and hydroxy group but differs in the core structure.
4-methoxybenzamide: Shares the benzamide core and methoxy group but lacks the fluorine, hydroxy, and methylsulfanyl groups.
Uniqueness
3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
